molecular formula C14H13NO B072774 N-Benzylbenzamide CAS No. 1485-70-7

N-Benzylbenzamide

Cat. No. B072774
CAS RN: 1485-70-7
M. Wt: 211.26 g/mol
InChI Key: LKQUCICFTHBFAL-UHFFFAOYSA-N
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Patent
US08530506B2

Procedure details

To a mixture of benzylamine (75.0 g, 0.700 mol), THF (300 mL) and triethylamine (70.8 g, 134 g, 0.700 mol) was added dropwise benzoyl chloride (98.4 g, 0.700 mol) at 2° C. or lower, and the mixture was allowed to warm, and stirred at 12-35° C. for 3 hr. The progress of the reaction was confirmed by TLC (eluent: toluene/ethyl acetate (4:1)). To the reaction mixture was added water (165 mL) at 16° C. or lower, the mixture was extracted with ethyl acetate (60 mL), and the aqueous layer was extracted with ethyl acetate (150 mL). The combined organic layers were washed successively with 5% aqueous citric acid solution (50 mL×2) and 20% brine (75 mL×3), and dried over magnesium sulfate (20 g). The silica gel (12 g) was added to the solution, and the mixture was filtered through silica gel. The filtrate was concentrated under reduced pressure at 40° C. until the beginning of the precipitation. To the concentrate (263 g) was added ethyl acetate (41.5 g), and the resulting solid was dissolved at 60° C. The solution was cooled over 2 hr to 20° C., and ethyl acetate (40 mL) was added thereto. Then, the mixture was cooled to 5° C., and the resulting crystals were collected by filtration, and washed with cold ethyl acetate (75 mL). The obtained crystals were dried under reduced pressure at 40° C. to give N-benzylbenzamide (116 g, yield 78.5%) as white crystals.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step Two
Name
Quantity
165 mL
Type
solvent
Reaction Step Three
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.C(N(CC)CC)C.[C:21](Cl)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([NH:8][C:21](=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
70.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
98.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
165 mL
Type
solvent
Smiles
O
Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23.5 (± 11.5) °C
Stirring
Type
CUSTOM
Details
stirred at 12-35° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
EXTRACTION
Type
EXTRACTION
Details
lower, the mixture was extracted with ethyl acetate (60 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed successively with 5% aqueous citric acid solution (50 mL×2) and 20% brine (75 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (20 g)
ADDITION
Type
ADDITION
Details
The silica gel (12 g) was added to the solution
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at 40° C. until the beginning of the precipitation
CONCENTRATION
Type
CONCENTRATION
Details
To the concentrate (263 g)
ADDITION
Type
ADDITION
Details
was added ethyl acetate (41.5 g)
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled over 2 hr to 20° C., and ethyl acetate (40 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold ethyl acetate (75 mL)
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 78.5%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.